molecular formula C13H11FN2O4S B12110350 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid

Cat. No.: B12110350
M. Wt: 310.30 g/mol
InChI Key: ZQOHNAZSGUOVTM-UHFFFAOYSA-N
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Description

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid is a complex organic compound that features a fluorine atom, a pyridine ring, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the pyridine derivative. One common method involves the reaction of 4-fluorobenzoic acid with pyridine-3-methanol in the presence of a sulfamoylating agent such as chlorosulfonic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the sulfamoyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-{[(pyridin-2-yl)methyl]sulfamoyl}benzoic acid
  • 4-Fluoro-3-{[(pyridin-4-yl)methyl]sulfamoyl}benzoic acid
  • 4-Chloro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid

Uniqueness

4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11FN2O4S

Molecular Weight

310.30 g/mol

IUPAC Name

4-fluoro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C13H11FN2O4S/c14-11-4-3-10(13(17)18)6-12(11)21(19,20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18)

InChI Key

ZQOHNAZSGUOVTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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